Acetic acid;5-methoxyphenanthren-2-ol
Description
Acetic acid-modified sludge-based biochar (ASBB) is derived from excess sludge (ES), a byproduct of wastewater treatment plants, through pyrolysis and subsequent chemical modification with acetic acid. This process enhances the biochar's porosity and introduces carboxyl (-COOH) functional groups, which significantly improve its uranium (U(VI)) adsorption capacity . ASBB achieves a uranium removal efficiency of up to 97.8% under optimal conditions (pH 6.0, 0.30 g/L dosage, 5-minute equilibrium time) . Its dual mechanism of physical adsorption (via expanded pores) and chemical coordination (via -COO⁻ groups) makes it a robust adsorbent for uranium recovery from aqueous solutions .
Properties
CAS No. |
62705-48-0 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
acetic acid;5-methoxyphenanthren-2-ol |
InChI |
InChI=1S/C15H12O2.C2H4O2/c1-17-14-4-2-3-10-5-6-11-9-12(16)7-8-13(11)15(10)14;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |
InChI Key |
UOGNLUDTMLFLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=CC2=C1C3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxyphenanthren-2-ol typically involves the introduction of a methoxy group to the phenanthrene structure, followed by the addition of an acetic acid moiety. One common method is the methoxylation of phenanthrene using methanol and a catalyst, followed by the acylation with acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methoxyphenanthren-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenanthrene derivatives.
Reduction: More saturated phenanthrene derivatives.
Substitution: Halogenated or aminated phenanthrene derivatives.
Scientific Research Applications
Acetic acid;5-methoxyphenanthren-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-methoxyphenanthren-2-ol involves its interaction with specific molecular targets and pathways. The methoxy group and acetic acid moiety can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Comparative Performance of Uranium Adsorbents
| Adsorbent | Max. Sorption Capacity (mg/g) | Equilibrium Time (min) | Optimal pH | Reusability (%) | Key Functional Groups |
|---|---|---|---|---|---|
| ASBB | 112.4 | 5 | 6.0 | 93 | -COOH, -OH |
| Nitric Acid-Modified BC | 98.7 | 30 | 5.5 | 85 | -NO₃, -OH |
| Fe₃O₄-Modified BC | 89.3 | 15 | 6.5 | 88 | Fe₃O₄, -OH |
| GO-Polyaniline | 250 (theoretical) | 60 | 4.0–5.0 | 78 | -NH₂, -COOH |
| Amidoxime Chitosan | 145.6 | 45 | 5.0–7.0 | 90 | -C=N-OH |
Table 2: Mechanism Comparison
| Adsorbent | Primary Mechanism | Secondary Mechanism |
|---|---|---|
| ASBB | Chemical coordination (-COO⁻) | Physical adsorption (pores) |
| Fe₃O₄-Modified BC | Magnetic separation | Surface complexation |
| GO-Polyaniline | Electrostatic interaction | π-π stacking |
| Amidoxime Chitosan | Chelation | Ion exchange |
Key Research Findings
- Dual Modification Effect : Acetic acid simultaneously enlarges pore diameter (BET surface area increased by 35%) and introduces -COOH groups, enabling rapid and efficient U(VI) capture .
- Monodentate Coordination: XPS and FTIR analyses confirm U(VI) binds to ASBB via single-dentate coordination with -COO⁻, forming stable (UO₂)₃(OH)₅⁺ complexes .
- pH Resilience : ASBB maintains >90% efficiency across pH 3.0–9.0, unlike pH-sensitive alternatives like GO-polyaniline .
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